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molecular formula C5H8O2 B1661977 2-Methylbut-3-enoic acid CAS No. 53774-20-2

2-Methylbut-3-enoic acid

Cat. No. B1661977
M. Wt: 100.12 g/mol
InChI Key: GQWNPIKWYPQUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05763651

Procedure details

45.1 g (0.45 mol) of 2-methyl-3-butenoic acid, 45.33 g (0.56 mol) of 2-chloroethanol and 4.1 g (34 mmol) of dimethyl-aminopyridine were placed in 450 ml of diethyl ether under argon. 102.2 g (0.495 mol) of N,N-dicyclohexylcarbodiimide were added thereto in 5 portions at 0° C. within 30 minutes, the mixture was stirred at room temperature for a further 2 hours and the separated urea was filtered off. The filtrate was washed in succession with 200 ml of 0.5N aqueous hydrochloric acid, 100 ml of saturated sodium bicarbonate solution and 100 ml of saturated sodium chloride solution. The organic solution was dried over anhydrous 2 0 sodium sulphate and, after concentration, the product was distilled on a Vigreux column (20 cm) at 80°-81° C./10 mbar. This gave 62.3 g (83% yield) of 2-methyl-but-3-enoic acid 2-chloroethyl ester as a colourless oil with a content of 97.5% according to GC.
Quantity
45.1 g
Type
reactant
Reaction Step One
Quantity
45.33 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dicyclohexylcarbodiimide
Quantity
102.2 g
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four
Quantity
4.1 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:6]=[CH2:7])[C:3]([OH:5])=[O:4].[Cl:8][CH2:9][CH2:10]O>C(OCC)C.CC1C=CN=C(N)C=1C>[Cl:8][CH2:9][CH2:10][O:4][C:3](=[O:5])[CH:2]([CH3:1])[CH:6]=[CH2:7]

Inputs

Step One
Name
Quantity
45.1 g
Type
reactant
Smiles
CC(C(=O)O)C=C
Step Two
Name
Quantity
45.33 g
Type
reactant
Smiles
ClCCO
Step Three
Name
N,N-dicyclohexylcarbodiimide
Quantity
102.2 g
Type
reactant
Smiles
Step Four
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
4.1 g
Type
catalyst
Smiles
CC1=C(C(=NC=C1)N)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the separated urea was filtered off
WASH
Type
WASH
Details
The filtrate was washed in succession with 200 ml of 0.5N aqueous hydrochloric acid, 100 ml of saturated sodium bicarbonate solution and 100 ml of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over anhydrous 2 0 sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
after concentration
DISTILLATION
Type
DISTILLATION
Details
the product was distilled on a Vigreux column (20 cm) at 80°-81° C./10 mbar

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCCOC(C(C=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 62.3 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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